Bienvenue dans la boutique en ligne BenchChem!

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

NMDA receptor pharmacology glutamate analog radioligand binding

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate (CAS 1116478-18-2) is a chiral, enantiomerically enriched azetidine derivative classified among chiral building blocks for pharmaceutical research. The compound features a strained four-membered azetidine ring substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) protecting groups and at the 3-position with a hydroxymethyl moiety, yielding a molecular formula of C₁₄H₂₅NO₅ and molecular weight of 287.35 g/mol.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B8092837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1
InChIKeyDUWGFJASFZHWLB-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate: A Stereodefined Chiral Azetidine Building Block for NMDA Receptor Ligand Synthesis and Medicinal Chemistry


di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate (CAS 1116478-18-2) is a chiral, enantiomerically enriched azetidine derivative classified among chiral building blocks for pharmaceutical research . The compound features a strained four-membered azetidine ring substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) protecting groups and at the 3-position with a hydroxymethyl moiety, yielding a molecular formula of C₁₄H₂₅NO₅ and molecular weight of 287.35 g/mol . Its primary documented application is as a protected precursor for the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids (ADC), a class of conformationally restricted glutamate analogs that act as ligands at N-methyl-D-aspartate (NMDA) receptors .

Why Generic Azetidine Building Blocks Cannot Substitute for di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate in Stereochemically Demanding Syntheses


Substituting this compound with a closely related azetidine building block—such as a racemic mixture, a different diastereomer, or a mono-protected analog—introduces irreparable stereochemical ambiguity and divergent downstream pharmacological outcomes. The (2S,3R) absolute configuration is essential because its deprotected product, L-trans-azetidine-2,3-dicarboxylic acid (L-trans-ADC), demonstrates a Ki of 10 µM at native NMDA receptors, which is 2.1-fold higher affinity than the D-cis-ADC stereoisomer (Ki = 21 µM) and at least 9-fold higher than L-cis-ADC (Ki > 100 µM) or D-trans-ADC (Ki = 90 µM) [1]. Furthermore, loss of the dual Boc protection or the hydroxymethyl handle eliminates orthogonal deprotection options and the capacity for selective functionalization, rendering generic substitution a direct compromise to synthetic efficiency and final product integrity .

Quantitative Differentiation Evidence for di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate Against Closest Structural Analogs


NMDA Receptor Binding Affinity of the Deprotected Product (L-trans-ADC) versus Other ADC Stereoisomers

The target compound is the direct synthetic precursor to L-trans-ADC. In a radioligand binding assay using [³H]CGP39653 at native NMDA receptors, L-trans-ADC exhibited a Ki of 10 µM, representing the highest affinity among all four stereoisomers. This is 2.1-fold higher than D-cis-ADC (Ki = 21 µM), >10-fold higher than L-cis-ADC (Ki > 100 µM), and 9-fold higher than D-trans-ADC (Ki = 90 µM) [1]. At the recombinant NR1/NR2D subtype, L-trans-ADC displayed the highest agonist potency with an EC₅₀ of 50 µM, which was 4.6-fold more potent than D-cis-ADC at the same subtype (EC₅₀ = 230 µM) and 14.4-fold more potent than D-cis-ADC at NR1/NR2C (EC₅₀ = 720 µM) [2].

NMDA receptor pharmacology glutamate analog radioligand binding stereoisomer comparison

Orthogonal Protection Strategy: Dual Boc Protection versus Mono-Boc Azetidine Building Blocks

The target compound bears two distinct Boc-protected carboxyl groups (at N-1 and C-2 positions) plus a free hydroxymethyl group at C-3, constituting an orthogonally protected scaffold. The azetidine nitrogen Boc group can be selectively removed with TFA/CH₂Cl₂ to yield a secondary amine for further functionalization, while the C-2 tert-butyl ester and the hydroxymethyl group remain intact . In contrast, the widely available mono-protected analog 1-Boc-azetidine-3-ylmethanol (CAS 142253-56-3) lacks the C-2 carboxylate functionality entirely, providing only one site for peptide coupling or diversification . This means that constructing the equivalent 1,2-dicarboxylate azetidine scaffold from the mono-Boc analog requires at least two additional synthetic steps (C-2 carboxylation and re-protection), with attendant yield losses at each step.

protecting group strategy orthogonal deprotection synthetic efficiency azetidine functionalization

Azetidine Ring Strain as a Driver of Distinct Reactivity versus Pyrrolidine and Piperidine Scaffolds

The azetidine ring possesses a ring strain energy of approximately 25.2–25.4 kcal/mol, which is markedly higher than that of pyrrolidine (5.4–5.8 kcal/mol) and piperidine (~0 kcal/mol), yet slightly lower than aziridine (26.7–27.7 kcal/mol) . This intermediate strain energy confers a unique reactivity profile: azetidines are sufficiently stable for isolation and handling—unlike highly labile aziridines—yet retain sufficient strain to undergo selective ring-opening reactions under controlled conditions, enabling access to functionalized linear amine derivatives inaccessible from pyrrolidine or piperidine scaffolds . The conformational rigidity of the four-membered ring also restricts bond rotation, which has been shown to enhance target binding affinity by reducing the entropic penalty upon receptor engagement relative to more flexible five- or six-membered ring analogs [1].

ring strain conformational restriction azetidine reactivity heterocycle comparison

Purity Benchmarking: Commercially Available Purity Grades of di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Commercially available purity grades for the target compound range from 80% to ≥98% depending on supplier. Chemenu offers the compound at ≥95% purity (Catalog CM554663) , while MolCore supplies product with purity NLT 98% under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . Beyotime supplies the compound at 80% purity as a lower-cost option for preliminary screening [1]. For comparison, the closely related non-hydroxymethyl analog di-tert-butyl azetidine-1,2-dicarboxylate (CAS 205524-58-9) is available from ChemScene at ≥98% purity , while 1-Boc-azetidine-3-ylmethanol is routinely available at 95–98% purity from multiple vendors . The availability of the target compound in ≥98% purity with defined enantiomeric composition enables its direct use in stereospecific synthesis without additional purification.

chemical purity vendor comparison quality control procurement specification

Optimal Application Scenarios for di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of NMDA Receptor Subtype-Selective Pharmacological Tool Compounds

This compound is the validated precursor for L-trans-ADC, the stereoisomer with the highest NMDA receptor affinity (Ki = 10 µM) and selective agonist potency at NR1/NR2D (EC₅₀ = 50 µM) [1]. Academic and industrial neuropharmacology groups requiring subtype-selective NMDA ligands for target validation or lead optimization should procure this specific (2S,3R) stereoisomer, as use of alternative stereoisomer precursors directly yields compounds with ≥2-fold lower affinity, compromising the pharmacological validity of SAR campaigns [1]. The dual Boc protection permits sequential deprotection to generate the free amino acid L-trans-ADC under mild acidic conditions without epimerization .

Construction of Conformationally Restricted Peptidomimetics and Bioactive Heterocycles

The target compound's azetidine core provides conformational rigidity (ring strain ~25.3 kcal/mol) that is ~4.5-fold greater than pyrrolidine scaffolds (strain ~5.6 kcal/mol), while retaining sufficient stability for multi-step synthesis . This makes it a superior scaffold for peptidomimetic design where restricted bond rotation and defined spatial orientation of the carboxylate and hydroxymethyl groups are required to mimic peptide secondary structure elements. The three orthogonally addressable functional handles (N-Boc, C-2 COOtBu, C-3 CH₂OH) enable sequential diversification strategies without protecting group incompatibility—a capability absent in mono-protected azetidine building blocks such as 1-Boc-azetidine-3-ylmethanol .

Medicinal Chemistry Campaigns Requiring an Enantiopure, Orthogonally Protected Azetidine Diacid Scaffold

The 3-hydroxymethyl-azetidine motif has recently been validated as a central scaffolding element in a novel class of DNA polymerase theta (Polθ) inhibitors developed via AI-enabled drug design, demonstrating robust cellular potency in DNA repair-compromised cells and favorable ADME/PK properties in vivo [2]. The target compound, as an orthogonally protected variant of this scaffold with defined (2S,3R) stereochemistry, provides medicinal chemistry teams with a procurement-ready building block for parallel SAR exploration around the azetidine core. Availability at ≥98% purity with defined enantiomeric composition eliminates the need for in-house chiral resolution or re-purification, accelerating hit-to-lead timelines.

Asymmetric Catalysis Ligand Synthesis Requiring Enantiomerically Pure Azetidine Scaffolds

Chiral, enantiomerically pure azetidines have established applications as ligands and organocatalysts in asymmetric transformations, where the rigid four-membered ring provides a well-defined chiral environment for enantioselective induction [3]. The (2S,3R) configuration of the target compound, combined with the functionalizable hydroxymethyl group, permits covalent attachment to phosphine or N-heterocyclic carbene ligand frameworks while maintaining stereochemical integrity. The documented ability to achieve >99% enantiomeric excess in reactions catalyzed by azetidine-derived ligands [3] underscores the necessity of procuring stereochemically defined building blocks rather than racemic or mis-configured alternatives.

Quote Request

Request a Quote for di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.